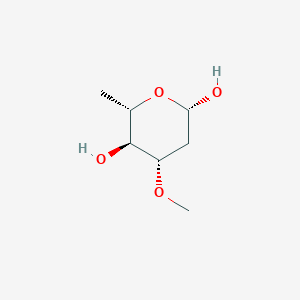

beta-L-Oleandropyranose

Description

Structure

3D Structure

Properties

CAS No. |

87037-60-3 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(2S,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1 |

InChI Key |

DBDJCJKVEBFXHG-AXMZGBSTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@H](O1)O)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)O)OC)O |

Origin of Product |

United States |

Occurrence and Advanced Structural Elucidation of Beta L Oleandropyranose Moieties in Natural Products

Isolation Strategies for beta-L-Oleandropyranose-Containing Compounds

The initial and most critical step in the study of any natural product is its successful isolation from a complex biological matrix. The strategies employed are contingent on the physicochemical properties of the target compound and the nature of the source material.

Extraction Methodologies for Natural Sources

The journey to isolating pure this compound-containing compounds begins with the extraction from their natural sources, which are typically plants or microorganisms. nih.gov The choice of extraction method is crucial and is guided by the principle of "like dissolves like," where the polarity of the solvent should closely match that of the target compounds. nih.govresearchgate.net

Commonly, solid-liquid extraction techniques are employed. nih.gov Traditional methods such as maceration, percolation, and Soxhlet extraction are often utilized. nih.govmdpi.com Maceration involves soaking the pulverized source material in a solvent for an extended period, while percolation allows the solvent to pass through the material. researchgate.net Soxhlet extraction provides a continuous reflux of fresh solvent, enhancing extraction efficiency, though it is not suitable for thermolabile compounds. mdpi.com

Following the initial extraction, a series of liquid-liquid extractions may be performed to partition the compounds based on their acidity or basicity, further simplifying the mixture for subsequent purification steps. masterorganicchemistry.com

Chromatographic Purification Techniques (e.g., HPLC, UHPLC)

Subsequent to extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes various chromatographic techniques for purification. nih.gov Column chromatography (CC) is a fundamental step, often using silica (B1680970) gel as the stationary phase for initial fractionation. nih.gov

For the fine purification of closely related glycosides, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools. nih.govphenomenex.com These techniques utilize a liquid mobile phase that is pumped under high pressure through a column packed with a stationary phase. iconsci.comopenaccessjournals.com The separation is based on the differential interactions of the compounds with the stationary and mobile phases. openaccessjournals.com

UHPLC, a more advanced iteration of HPLC, employs columns with smaller particle sizes (typically <2 µm) and operates at significantly higher pressures. phenomenex.comlongdom.org This results in faster analysis times, superior resolution, and increased sensitivity, making it particularly effective for separating complex mixtures and closely related isomers that may be difficult to resolve by conventional HPLC. nih.govphenomenex.com Reversed-phase HPLC and UHPLC, which use a non-polar stationary phase and a polar mobile phase, are commonly employed for the purification of polar glycosides. The choice between HPLC and UHPLC depends on the complexity of the mixture and the required purity of the isolated compound. phenomenex.com

Advanced Spectroscopic Characterization of this compound Moieties

Once a pure compound is isolated, its structure must be rigorously determined. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules, including the intricate structures of carbohydrate moieties. wikipedia.orgweebly.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Anomeric and Linkage Assignment

NMR spectroscopy provides detailed information about the carbon skeleton, the stereochemistry of all carbons, and the configuration of the anomeric center (α or β). wikipedia.org The assignment of the anomeric configuration and the linkage position between the sugar and the aglycone or other sugar units are critical aspects of the structural determination of glycosides.

The chemical shift of the anomeric proton (H-1) and the anomeric carbon (C-1) are indicative of the anomeric configuration. nih.gov For pyranoses, β-anomers generally exhibit an anomeric carbon signal at a lower field (more deshielded) compared to their α-counterparts. nih.gov However, the most reliable indicator of the anomeric configuration is the one-bond carbon-proton coupling constant (¹JC1,H1). unimo.it

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of the this compound moiety. nih.govemerypharma.com

¹H NMR: The 1D proton NMR spectrum provides initial information on the number and type of protons, their chemical shifts, and their coupling patterns. emerypharma.com Anomeric protons of aldoses typically resonate in the range of δ 4.4–6.0 ppm. nih.gov

¹³C NMR: The 1D carbon NMR spectrum reveals the number of carbon atoms. Anomeric carbons of pyranoses are typically found in the δ 90–110 ppm region. wikipedia.org

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com It is essential for tracing the proton spin systems within the sugar ring.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, allowing for the identification of all protons belonging to a single sugar residue, even in cases of severe signal overlap. weebly.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a map of one-bond C-H connections. weebly.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the linkage between the sugar and the aglycone. It reveals long-range correlations (typically over two or three bonds) between protons and carbons. weebly.com By observing a correlation between the anomeric proton of oleandropyranose and a carbon of the aglycone, the glycosidic linkage can be definitively established.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. nih.gov They are invaluable for determining stereochemistry and the sequence of sugar residues in oligosaccharides. For instance, a NOE between the anomeric proton (H-1) and the aglycone proton can confirm the glycosidic linkage.

| NMR Experiment | Purpose in this compound Elucidation |

| ¹H NMR | Initial assessment of proton environment, chemical shifts, and multiplicities. |

| ¹³C NMR | Determination of the number of carbon atoms and their chemical environments. |

| COSY | Establishes proton-proton couplings within the sugar ring (e.g., H-1 to H-2, H-2 to H-3). |

| TOCSY | Identifies all protons belonging to the oleandropyranose spin system. |

| HSQC | Correlates each proton to its directly attached carbon (e.g., H-1 to C-1). |

| HMBC | Determines the glycosidic linkage by showing long-range correlations between the anomeric proton (H-1) of oleandropyranose and a carbon on the aglycone. |

| NOESY/ROESY | Confirms stereochemistry and spatial proximity, such as the relationship between H-1 and other protons on the sugar or aglycone. |

The magnitude of vicinal proton-proton coupling constants (³JHH) is a powerful tool for determining the relative stereochemistry of substituents on the pyranose ring. nih.govoup.com The Karplus equation describes the relationship between the dihedral angle of two vicinal protons and their coupling constant.

For a six-membered ring in a chair conformation, large coupling constants (typically 8-10 Hz) are observed for axial-axial proton interactions, while smaller coupling constants (typically 2-4 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. oup.com By analyzing the coupling constants around the pyranose ring, the orientation (axial or equatorial) of each proton can be deduced, thereby establishing the relative stereochemistry of the hydroxyl and methyl groups. For example, a large ³JH1,H2 value would suggest a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomeric configuration in many common sugars. unimo.it

| Interaction | Typical ³JHH Value (Hz) | Inferred Dihedral Angle |

| Axial-Axial | 8 - 10 | ~180° |

| Axial-Equatorial | 2 - 4 | ~60° |

| Equatorial-Equatorial | 2 - 4 | ~60° |

This detailed analysis of coupling constants, in conjunction with the data from other NMR experiments, allows for the unambiguous determination of the complete structure and stereochemistry of the this compound moiety within a natural product. ufs.ac.za

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is an indispensable tool in natural product chemistry, providing crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. libretexts.org The energetically unstable nature of molecular ions leads them to break into smaller, charged fragments and uncharged radicals. The mass spectrometer detects only the charged particles, generating a unique fragmentation pattern that serves as a molecular fingerprint. libretexts.org The stability of the resulting carbocations influences the fragmentation pathways, with the formation of more stable ions being more probable. libretexts.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for the accurate determination of a compound's molecular formula. This method is particularly useful in the analysis of pregnane (B1235032) glycosides, a class of compounds that often includes this compound. mdpi.commdpi.com For instance, HRESIMS has been instrumental in determining the molecular formulas of novel pregnane glycosides isolated from various plant species. mdpi.commdpi.com

In one study, the molecular formula of a new pregnane glycoside, dardanol C, was established as C₅₇H₉₀O₂₀ through HRESIMS analysis, which showed an ion at m/z 1144.44 [M + NH₄]⁺. mdpi.com Similarly, the molecular formula of another pregnane glycoside was determined to be C₂₈H₄₄O₈ by the presence of an ion at m/z 531.2923 [M + Na]⁺ in the HRESIMS spectrum. mdpi.com The high resolution of this technique allows for the precise mass measurement necessary to deduce the elemental composition, a critical first step in structure elucidation. shimadzu.com.cn

Table 1: HRESIMS Data for Selected Pregnane Glycosides

| Compound | Molecular Formula | Measured m/z | Adduct | Source |

| Dardanol C | C₅₇H₉₀O₂₀ | 1144.44 | [M + NH₄]⁺ | mdpi.com |

| Dardanol D | C₂₈H₄₄O₈ | 531.2923 | [M + Na]⁺ | mdpi.com |

| Dardanol E | C₅₈H₉₂O₂₁ | 1147.6037 | [M + Na]⁺ | mdpi.com |

| Metajapogenin B | C₂₁H₃₀O₅ | 363.2123 | [M + H]⁺ | mdpi.com |

This table showcases the application of HRESIMS in determining the molecular formulas of various natural products.

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a TOF mass analyzer. shimadzu.com.cn This combination is a powerful tool for analyzing complex mixtures and identifying unknown compounds, including those containing this compound moieties. shimadzu.com.cnnih.gov Q-TOF systems can provide both structural information from fragmentation patterns and elemental compositions from accurate mass measurements. shimadzu.com.cn

The utility of Q-TOF LC-MS has been demonstrated in the characterization of glycosylated macrolides. For example, in the analysis of dactylosporolides, UHPLC-MS analysis revealed the presence of compounds with low-resolution masses of m/z 825 [M + Na]⁺, 1199 [M + Na]⁺, and 1213 [M + Na]⁺. nih.govacs.org Further analysis using Q-TOF LC-MS can provide the high-resolution mass data needed to confirm the elemental composition and aid in the structural elucidation of these complex glycosides. The technique is also widely used in metabolomics studies to identify potential biomarkers in various biological samples. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. wikipedia.org Different bonds and functional groups vibrate at specific frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. vscht.cz

Key absorption bands in an IR spectrum can indicate the presence of specific functional groups. For example:

O-H stretch: A broad and strong absorption in the 3200-3600 cm⁻¹ region is characteristic of alcohols. core.ac.uk

C=O stretch: A sharp and intense peak between 1670 and 1780 cm⁻¹ points to a carbonyl group. libretexts.org

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to C-H bonds in alkanes. libretexts.org

In the context of natural products containing this compound, IR spectroscopy can help identify the presence of hydroxyl groups and other functionalities on both the sugar moiety and the aglycone. While a standalone IR spectrum may not be sufficient for complete structure determination, it provides valuable complementary data to mass spectrometry and NMR spectroscopy. wikipedia.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to Glycosides

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Alkane) | 2850 - 3000 | Medium to Strong |

| C=O (Ketone/Ester) | 1670 - 1780 | Strong, Sharp |

| C-O (Alcohol, Ether, Ester) | 1000 - 1300 | Medium to Strong |

This table provides a general guide to the IR absorption frequencies of common functional groups found in natural glycosides.

Derivatization Strategies for Enhanced Structural Analysis (e.g., Methylation Analysis)

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, often to improve its volatility for gas chromatography (GC) analysis or to aid in structural elucidation. nih.gov Methylation analysis is a classic and powerful derivatization technique used to determine the linkage positions of sugar residues in oligosaccharides and polysaccharides.

In the context of this compound-containing natural products, methylation analysis involves methylating all free hydroxyl groups of the glycoside. Subsequent hydrolysis of the glycosidic linkages yields partially methylated monosaccharides. The positions of the free hydroxyl groups on these resulting monosaccharides correspond to the points of linkage in the original glycoside. These partially methylated monosaccharides can then be identified by techniques such as GC-MS. nih.gov

While various methylation methods exist, the choice of reagent is crucial. For instance, (trimethylsilyl)diazomethane (TMSD) has been shown to be effective and produce fewer interferences compared to other reagents like BF₃/MeOH in the analysis of plant lipids. nih.gov The selection of the appropriate derivatization strategy is essential for obtaining accurate and reliable structural information about complex natural glycosides. nih.gov

Biosynthetic Pathways of Beta L Oleandropyranose

Identification of Metabolic Precursors to Oleandropyranose Biosynthesis

The biosynthesis of deoxysugars like beta-L-oleandropyranose originates from common primary metabolic pathways. The journey begins with a hexose (B10828440) phosphate, typically derived from the glucose pool of the organism. While direct metabolic feeding studies for this compound are not extensively detailed in the provided literature, the biosynthesis of analogous deoxysugars, such as L-rhodinose and D-olivose, provides a well-established blueprint. acs.org

The common precursor for many deoxysugars is a nucleoside diphosphate-activated sugar, such as TDP-D-glucose. The biosynthesis is a multi-step enzymatic process that modifies the sugar scaffold. In the case of the dactylosporolides produced by Dactylosporangium fulvum, an engineered mutant strain (DF100) showed greater production, which was attributed to an increased availability of essential precursors for metabolite production, highlighting the importance of the precursor pool. nih.gov The pathway generally proceeds through a series of oxidation, dehydration, and reduction steps, starting from a glycosyl-1-phosphate.

Enzymatic Transformations in this compound Biosynthesis

The conversion of a simple sugar precursor into the complex structure of this compound is orchestrated by a suite of specialized enzymes. These biocatalysts perform highly specific and stereocontrolled reactions, including glycosylation, deoxygenation, and other modifications. nih.gov

Role of Glycosyltransferases in C-Glycosylation and O-Glycosylation Involving Oleandropyranose

Glycosyltransferases (GTs) are pivotal enzymes that catalyze the transfer of a sugar moiety from an activated donor molecule to an acceptor molecule. mdpi.com In the context of natural products containing this compound, these enzymes are responsible for attaching the sugar to an aglycone backbone or another sugar unit, predominantly through an O-glycosidic bond. thermofisher.com

For instance, in the biosynthesis of urdamycin, the glycosyltransferases UrdGT2 and UrdGT1c have been shown to possess relaxed substrate specificity, allowing them to transfer different activated deoxysugars. acs.org This flexibility is a common theme in natural product biosynthesis, enabling the generation of diverse glycosylated compounds. In the case of dactylosporolides, the biosynthetic gene cluster encodes for glycosyltransferases that attach the sugar moieties, including beta-oleandropyranose, to the macrolide core. nih.gov These enzymes exhibit high regio- and stereoselectivity, ensuring the correct linkage and orientation of the sugar. While O-glycosylation is the common mechanism for incorporating oleandropyranose, C-glycosylation, which forms a more stable carbon-carbon bond, is a distinct possibility catalyzed by specialized C-glycosyltransferases, though not explicitly detailed for oleandropyranose in the provided sources. mdpi.comethz.ch

Elucidation of Stereospecific Deoxygenation Steps

A defining feature of this compound is the absence of hydroxyl groups at positions C-2 and C-6. The removal of these hydroxyl groups is achieved through a series of stereospecific deoxygenation reactions catalyzed by enzymes within the biosynthetic pathway. This process typically involves a dehydratase, which removes a water molecule to introduce a double bond, followed by a reductase, which reduces the double bond.

The stereospecificity of these reactions is crucial for determining the final configuration of the sugar. organic-chemistry.orgorganic-chemistry.org The enzymes' active sites are structured to bind the substrate in a precise orientation, ensuring that the hydrogen atoms are added to specific faces of the molecule during the reduction step. This control is fundamental to producing the L-arabino configuration of oleandropyranose. The study of deoxysugar biosynthesis in the urdamycin gene cluster has shed light on these pathways, which often share common enzymatic steps for deoxygenation. acs.org

Characterization of Key Biosynthetic Enzymes (e.g., Oxidoreductases, Hydrolases)

Beyond glycosyltransferases and the enzymes for deoxygenation, other key enzymes like oxidoreductases and hydrolases play essential roles. nih.govnih.gov

Oxidoreductases: This broad class of enzymes catalyzes oxidation-reduction reactions. In the context of oleandropyranose biosynthesis, they are critical for the deoxygenation steps (as reductases) and for modifying hydroxyl groups. For example, the initial steps of converting TDP-D-glucose often involve an oxidoreductase to create a keto-intermediate, which is a prerequisite for the subsequent dehydration step.

Hydrolases: These enzymes catalyze the cleavage of bonds by adding water. While more commonly associated with degradation, they can be involved in biosynthetic pathways, for instance, in removing protecting groups or in the final steps of tailoring the natural product. nih.gov

Methyltransferases: The 3-O-methyl group of oleandropyranose is installed by a specific S-adenosyl methionine (SAM)-dependent methyltransferase, which adds a methyl group to the C-3 hydroxyl group at a specific stage of the biosynthetic sequence.

The coordinated action of these enzymes ensures the efficient and precise assembly of the final deoxysugar.

Genetic Basis of Oleandropyranose Production

The enzymes required for the biosynthesis of this compound are encoded by genes that are typically organized into a biosynthetic gene cluster (BGC). nih.gov This clustering facilitates the coordinated regulation and expression of all the necessary proteins for the pathway.

Analysis of Biosynthetic Gene Clusters (BGCs) Related to Oleandropyranose

The analysis of genomes from natural product-producing organisms often reveals the presence of BGCs. frontiersin.org Tools like antiSMASH are used to mine genomic data and identify these clusters. nih.govbioinformatics.nl In the case of the dactylosporolides, analysis of the Dactylosporangium fulvum genome identified the BGC responsible for their production. acs.org This cluster contains genes encoding the polyketide synthases for the aglycone core, as well as a set of genes dedicated to the biosynthesis and attachment of the deoxysugar moieties, including this compound. nih.gov

The genes within the deoxysugar cassette of a BGC typically include those for:

A glycosyl-1-phosphate nucleotidylyltransferase (to activate the initial sugar).

One or more dehydratases and reductases (for the deoxygenation steps).

A methyltransferase (for the O-methylation at C-3).

An aminotransferase and subsequent modifying enzymes if an amino sugar were being produced.

The specific glycosyltransferases that attach the final sugar to the aglycone.

The table below summarizes the putative functions of enzymes typically encoded in a deoxysugar BGC relevant to oleandropyranose synthesis.

| Enzyme Class | Putative Function in Oleandropyranose Biosynthesis |

| Glycosyl-1-phosphate nucleotidylyltransferase | Activates the initial glucose-1-phosphate to a TDP- or NDP-linked sugar. |

| Dehydratase | Catalyzes the removal of water, typically at C-4 and C-6, to form an unsaturated intermediate. |

| Reductase (an Oxidoreductase) | Catalyzes the stereospecific reduction of double bonds formed by the dehydratase. |

| Methyltransferase | Transfers a methyl group from a donor like S-adenosyl methionine (SAM) to the C-3 hydroxyl group. |

| Glycosyltransferase (GT) | Transfers the fully formed NDP-L-oleandropyranose to the aglycone or another sugar acceptor. |

This table is a generalized representation based on known deoxysugar biosynthetic pathways.

By studying these BGCs, researchers can understand the complete enzymatic logic for producing complex molecules like this compound and can potentially harness these pathways for synthetic biology applications. wikidata.org

Advanced Methodologies for Biosynthetic Pathway Elucidation

The elucidation of complex biosynthetic pathways, such as that of this compound, increasingly relies on sophisticated and advanced methodologies that move beyond traditional genetic and biochemical techniques. These approaches offer greater speed, precision, and a more comprehensive understanding of the enzymatic machinery involved in natural product synthesis.

Chemoproteomics Approaches in Plant Natural Product Biosynthesis

Chemoproteomics has emerged as an indispensable tool for deciphering the biosynthetic pathways of complex plant natural products. frontiersin.orgnih.gov This technology utilizes activity-based chemical probes to directly identify and profile active enzymes within their native biological context. frontiersin.org The approach enables the rapid identification of functional proteins that interact with specific substrates or intermediates, thereby accelerating the discovery of key biosynthetic genes. nih.gov

The general workflow of a chemoproteomics experiment involves designing and synthesizing a chemical probe, often by modifying a known substrate or pathway intermediate with a reporter tag and a reactive group. researchgate.net When introduced to a cell lysate or living system, this probe covalently binds to the active site of the target enzyme. The enzyme-probe complex can then be isolated and the protein identified using mass spectrometry.

This methodology has proven highly successful in elucidating the biosynthetic pathways for notable plant-derived compounds such as steviol (B1681142) glycosides, chalcomoracin, and camptothecin (B557342). frontiersin.orgnih.gov For example, a chemoproteomics approach was instrumental in discovering a key P450 epoxidase enzyme involved in camptothecin biosynthesis, a puzzle that had remained unsolved for over fifty years. researcher.life By applying this strategy to this compound, researchers could design probes based on proposed intermediates in the deoxysugar pathway (e.g., TDP-glucose derivatives) to "fish out" the specific enzymes responsible for the complex series of reduction, epimerization, and methylation steps, thus laying the foundation for pathway reconstruction and synthetic biology applications. frontiersin.org

Computational Pathway Prediction and Navigation (e.g., BioNavi-NP)

Computational tools for bio-retrosynthesis prediction represent a paradigm shift in natural product research. nih.gov Among these, BioNavi-NP (Biosynthesis Navigator for Natural Products) is a leading-edge, user-friendly toolkit developed to predict the biosynthetic pathways for natural products and similar compounds. researchgate.netqmclab.comarxiv.org The complete biosynthetic pathways for most natural products remain unknown, making such computer-aided prediction tools invaluable. nih.gov

BioNavi-NP employs a sophisticated deep learning model, specifically an end-to-end transformer neural network, trained on a vast dataset of both biosynthetic and general organic reactions. nih.gov It operates via a bio-retrosynthesis strategy, starting with the final product (the "target molecule") and working backward to predict plausible precursors and the enzymatic steps connecting them. researchgate.net The prediction of multi-step pathways is efficiently handled by an AND-OR tree-based planning algorithm. nih.gov

Extensive evaluations have demonstrated the power of this approach. BioNavi-NP can successfully identify reported biosynthetic pathways for approximately 90% of test compounds and correctly recover the known building blocks for about 73% of them, significantly outperforming older, rule-based methods. nih.govresearchgate.netarxiv.org An enhanced version, known simply as BioNavi, extends this capability to predict hybrid synthesis pathways that incorporate both biological and chemical reaction steps. nih.gov For a compound like this compound, BioNavi-NP could be used to generate a highly probable, step-by-step enzymatic sequence for its formation from primary metabolism. This in silico model provides a clear roadmap for researchers, guiding subsequent experimental validation and gene discovery efforts.

Synthetic Methodologies for Beta L Oleandropyranose and Its Derivatives

Total Synthesis Approaches to beta-L-Oleandropyranose and Analogues

The complete chemical synthesis of a molecule from simple, commercially available starting materials is known as total synthesis. organic-chemistry.org This process is a rigorous test of new synthetic methods and provides a means to produce complex natural products and their analogues for biological evaluation. organic-chemistry.org

| Starting Material | Target Molecule/Fragment | Key Reactions | Overall Yield | Reference |

| Commercial Materials | Protected 2,6-dideoxy sugar donors | Automated continuous-flow synthesis | 11-32% | researchgate.net |

| Not Specified | 11-deoxylandomycins | Palladium-catalyzed asymmetric addition | Not Specified | researchgate.net |

| Not Specified | Hexasaccharide fragment of landomycin A | p-toluenesulfonyl chloride mediated dehydrative glycosylation | 8.9% (28 steps) | researchgate.net |

Development of Novel Synthetic Methodology for Deoxy Sugars

The development of new synthetic methods is crucial for the efficient preparation of 2,6-dideoxy sugars like oleandropyranose. nih.gov One novel method utilizes 2,6-anhydro-2-thio sugars as glycosyl donors for the stereocontrolled synthesis of both α- and β-2,6-dideoxyglycosides. acs.orgacs.org This approach involves the reductive desulfurization of the resulting thioglycoside. acs.org Another strategy involves the gold-catalyzed conversion of homopropargyl orthoesters into functionalized 2,3-dihydro-4H-pyran-4-ones, which can be readily transformed into various 2,6-dideoxy sugars. researchgate.net

Researchers have also compared different synthetic methodologies to prepare protected derivatives of the 2,6-dideoxysugar L-digitoxose, a close analogue of oleandrose (B1235672). nih.gov A novel, stereoselective route was developed to access a protected form of L-digitoxose in 35% yield over nine steps. nih.gov

Stereoselective Synthesis of this compound and its Glycosides

Achieving high stereocontrol in glycosylation reactions is a major challenge in carbohydrate chemistry. beilstein-journals.org The formation of the β-glycosidic linkage of L-oleandropyranose requires precise control over the reaction conditions and reagents.

Stereocontrol in Glycosylation Reactions Yielding this compound Linkages

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the protecting groups on the glycosyl donor, the nature of the glycosyl acceptor, and the reaction conditions. researchgate.net For the synthesis of 1,2-cis glycosides, such as β-L-oleandropyranose, neighboring group participation from a C2-protecting group cannot be utilized, making stereocontrol more challenging. umsl.edu

Several strategies have been developed to address this challenge. Intramolecular glycosylation, where the glycosyl donor and acceptor are tethered together, can enforce a specific stereochemical outcome. beilstein-journals.org The use of specific solvents and catalysts can also influence the stereoselectivity. For example, the use of perfluorinated solvents in Ferrier-type glycosylations has been shown to enhance reactivity and stereocontrol. mdpi.com Furthermore, nucleophile-directed stereocontrol has been demonstrated, where modifying the nucleophilicity of the acceptor can reverse the stereoselectivity of glycosylation reactions to favor the formation of cis-glycosides. nih.gov

Palladium-catalyzed glycosylation reactions using 2,3-unsaturated hexoses as donors have proven effective for the stereoselective synthesis of glycosides. mdpi.com O'Doherty and coworkers have utilized this methodology in the synthesis of natural products like digitoxin, which contains 2,6-dideoxy sugars. mdpi.com

| Method | Key Feature | Stereoselectivity | Reference |

| Intramolecular Glycosylation | Tethering of donor and acceptor | High α- or β-selectivity depending on linker | beilstein-journals.org |

| Perfluorinated Solvent-Assisted Glycosylation | Weak interactions augment reactivity and stereocontrol | High α:β ratios observed | mdpi.com |

| Nucleophile-Directed Stereocontrol | Modification of acceptor nucleophilicity | Reversal of stereoselectivity to favor cis-glycosides | nih.gov |

| Palladium-Catalyzed Glycosylation | Use of 2,3-unsaturated sugar donors | High stereoselectivity | mdpi.com |

Chiral Auxiliary and Catalyst-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, often derived from natural sources, can induce high levels of diastereoselectivity in reactions like alkylations and aldol (B89426) additions, which can be key steps in the synthesis of the aglycone or the sugar moiety itself. researchgate.net For example, chiral oxazolidinones are widely used to control the stereochemistry of aldol reactions, establishing two contiguous stereocenters simultaneously. wikipedia.org Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries used in asymmetric synthesis. wikipedia.orgnih.gov Sulfur-based chiral auxiliaries derived from amino acids have also shown excellent performance in various asymmetric transformations. scielo.org.mx

In addition to chiral auxiliaries, chiral catalysts are employed to achieve stereoselective glycosylations. Chiral β-aminophosphine derivatives have emerged as powerful organocatalysts and ligands in metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org Organoboron catalysts have also been used for stereoselective 1,2-cis glycosylation reactions. nih.gov A stereoselective C-glycosylation of indole (B1671886) has been achieved using a pyridinium (B92312) hexafluorophosphate (B91526) catalyst, where interactions between the catalyst, acceptor, and donor are proposed to control the stereoselectivity. rsc.org

Chemoenzymatic Synthesis of this compound-Containing Structures

Chemoenzymatic synthesis combines the versatility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. frontiersin.org This approach is particularly advantageous for the synthesis of complex carbohydrates and glycoconjugates. frontiersin.orgnih.gov

The strategy often involves the chemical synthesis of core structures or building blocks, followed by enzymatic extension using glycosyltransferases. rsc.org For example, a library of N-glycan isomers was generated by chemically synthesizing eight core structures and then extending them enzymatically. rsc.org Similarly, the chemoenzymatic synthesis of asymmetrically branched human milk oligosaccharides has been reported, where a chemically synthesized tetrasaccharide core was selectively glycosylated using bacterial glycosyltransferases. frontiersin.org

Enzymes can also be used to overcome challenges in stereoselectivity. For instance, UDP-sugar pyrophosphorylases have been used for the stereoselective synthesis of UDP-α-D-xylose and UDP-β-L-arabinose from a chemically prepared mixture of anomers. frontiersin.org This highlights the power of enzymes to select for the biologically relevant stereoisomer. frontiersin.org Immobilized enzymes in continuous-flow reactors have also been employed for the stepwise synthesis of monodisperse hyaluronan oligosaccharides, demonstrating the potential for automated and controlled synthesis. nih.gov

The substrate promiscuity of certain enzymes can be exploited for the synthesis of modified structures. For instance, bacterial glycosyltransferases that can tolerate sulfated substrates have been used in the chemoenzymatic synthesis of HNK-1-bearing O-mannose glycans. nih.gov

| Approach | Key Feature | Application | Reference |

| Core Synthesis/Enzymatic Extension (CSEE) | Chemical synthesis of core structures followed by enzymatic glycosylation | N-glycan isomer library synthesis | rsc.org |

| Selective Enzymatic Glycosylation | Use of enzymes with specific substrate recognition | Synthesis of asymmetrically branched human milk oligosaccharides | frontiersin.org |

| Enzymatic Resolution of Anomers | Use of enzymes to select for a specific stereoisomer | Synthesis of UDP-pentoses | frontiersin.org |

| Immobilized Enzyme Reactors | Stepwise synthesis in a continuous-flow system | Synthesis of monodisperse hyaluronan oligosaccharides | nih.gov |

| Exploiting Substrate Promiscuity | Use of enzymes that accept modified substrates | Synthesis of sulfated O-mannose glycans | nih.gov |

Application of Glycosyltransferases in Oleandropyranose Conjugation

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated nucleotide-sugar donor to a specific acceptor molecule (aglycone). In the context of L-oleandrose, the activated donor is typically thymidine (B127349) diphosphate-L-oleandrose (TDP-L-oleandrose). These enzymes are pivotal in the biosynthesis of many natural products, including macrolide antibiotics like oleandomycin (B1677203) and avermectin (B7782182), where the attachment of the deoxy sugar is critical for biological activity.

The GTs involved in oleandrose transfer often exhibit a degree of substrate promiscuity, a feature that has been exploited for glycodiversification and glycorandomization strategies. These techniques involve using a specific GT with a range of different aglycone acceptors or, conversely, using different deoxy sugar donors with a single acceptor to generate novel glycosylated compounds.

A prominent example is the glycosyltransferase OleD from the oleandomycin biosynthetic pathway in Streptomyces antibioticus. OleD has been extensively studied and shown to effectively transfer L-oleandrose from TDP-L-oleandrose to the oleandomycin aglycone, oleandolide. Research has demonstrated that OleD and its homologs can also accept other macrolide aglycones, enabling the creation of hybrid antibiotics. The catalytic process is highly specific for the L-configuration of the sugar and the formation of the β-glycosidic linkage. The efficiency of these enzymes makes them powerful tools for the late-stage modification of complex molecules, where chemical methods would lack the required regioselectivity and stereoselectivity.

Table 1: Examples of Glycosyltransferases in L-Oleandrose Conjugation

Click on headers to sort the table.

| Enzyme | Source Organism | Sugar Donor | Natural Acceptor (Aglycone) | Primary Function |

|---|---|---|---|---|

| OleD | Streptomyces antibioticus | TDP-L-oleandrose | Oleandolide | Transfers L-oleandrose to form oleandomycin. |

| AveBI | Streptomyces avermitilis | TDP-L-oleandrose | Avermectin aglycone | Catalyzes the bis-glycosylation of the avermectin macrocycle. |

| EryCIII | Saccharopolyspora erythraea | TDP-L-mycarose (structurally similar) | Erythronolide B | Demonstrates promiscuity by accepting TDP-L-oleandrose for transfer to alternative aglycones. |

Engineered Enzymes and Glycosynthases for Specific Linkages

While wild-type glycosyltransferases are powerful catalysts, their natural substrate specificity can limit their application in synthetic chemistry. To overcome these limitations, protein engineering techniques are employed to modify these enzymes, enhancing their catalytic properties or altering their substrate scope. Site-directed mutagenesis allows researchers to target specific amino acid residues within the enzyme's active site to improve its affinity for non-native sugar donors or aglycone acceptors. For instance, modifying residues that form hydrogen bonds with the sugar's hydroxyl groups can relax the enzyme's specificity, enabling the transfer of L-oleandrose to novel scaffolds.

A more profound modification involves the conversion of a glycoside hydrolase (an enzyme that cleaves glycosidic bonds) into a glycosynthase. This is achieved by mutating the catalytic nucleophile residue (typically an aspartate or glutamate) to a non-nucleophilic amino acid such as alanine (B10760859) or glycine. This mutation abolishes the enzyme's hydrolytic activity. The resulting glycosynthase can then catalyze the formation of a glycosidic bond using a chemically activated sugar donor, such as an α-L-oleandropyranosyl fluoride (B91410), which mimics the transition state intermediate. This approach is particularly advantageous as it bypasses the need for the enzymatic synthesis of unstable and costly TDP-L-oleandrose, relying instead on a more stable, chemically synthesized sugar fluoride donor. This strategy has been successfully applied to create novel oleandrosides with high yields and stereocontrol.

Table 2: Comparison of Wild-Type and Engineered Biocatalysts for Oleandrose Transfer

Click on headers to sort the table.

| Catalyst Type | Key Modification | Sugar Donor | Typical Acceptor | Key Advantage |

|---|---|---|---|---|

| Wild-Type GT (e.g., OleD) | None | TDP-L-oleandrose | Natural aglycone | High natural efficiency and selectivity. |

| Engineered GT | Site-directed mutagenesis in the active site | TDP-L-oleandrose | Non-native aglycones | Expanded acceptor substrate scope for glycodiversification. |

| Glycosynthase | Catalytic nucleophile (e.g., Glu → Ala) mutation in a glycoside hydrolase | α-L-oleandropyranosyl fluoride | Various alcohols/aglycones | Bypasses the need for nucleotide-sugar donors; uses stable glycosyl fluorides. |

Biocatalytic Approaches to Deoxy Sugar Synthesis

The practical application of glycosyltransferases is often limited by the availability of the required nucleotide-sugar donor, TDP-L-oleandrose. The chemical synthesis of this molecule is a multi-step, challenging process. Consequently, significant research has focused on developing biocatalytic methods to produce TDP-L-oleandrose from simple, readily available precursors. The natural biosynthetic pathway of TDP-L-oleandrose, which starts from TDP-D-glucose, provides a blueprint for these efforts.

This complex transformation involves a cascade of four key enzymatic steps:

Dehydration: A 4,6-dehydratase (e.g., OleU) converts TDP-D-glucose into the intermediate TDP-4-keto-6-deoxy-D-glucose.

Deoxygenation: A C-2 deoxygenation step occurs, which is a complex reaction often involving multiple enzymes.

Methylation: A C-3-O-methyltransferase (e.g., OleY) adds a methyl group to the C-3 hydroxyl position using S-adenosyl methionine (SAM) as a methyl donor.

Epimerization and Reduction: A series of epimerase and reductase enzymes (e.g., OleS, OleP) modify the stereochemistry at C-4 and C-5, ultimately yielding the final product, TDP-L-oleandrose.

Researchers have successfully reconstituted this entire enzymatic pathway in vitro in one-pot reaction systems. By combining the purified enzymes with the starting material (TDP-D-glucose) and necessary cofactors (e.g., NAD(P)H, SAM), TDP-L-oleandrose can be synthesized and directly "fed" to a glycosyltransferase like OleD in a coupled reaction to produce the final glycosylated natural product. Furthermore, these pathways have been engineered into microbial hosts such as Escherichia coli, creating "cell factories" capable of producing TDP-L-oleandrose from glucose, thus providing a scalable and cost-effective source of this critical building block.

Table 3: Key Enzymatic Steps in the Biosynthesis of TDP-L-oleandrose

Click on headers to sort the table.

| Enzyme (Example) | Enzyme Class | Substrate | Product | Reaction Step |

|---|---|---|---|---|

| OleU | 4,6-Dehydratase | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose | C-6 deoxygenation |

| OleY | C-3-O-Methyltransferase | TDP-2,6-dideoxy-D-arabino-hexos-4-ulose | TDP-2,6-dideoxy-3-O-methyl-D-arabino-hexos-4-ulose | C-3 methylation |

| OleS | 3,5-Epimerase | TDP-2,6-dideoxy-3-O-methyl-D-arabino-hexos-4-ulose | TDP-2,6-dideoxy-3-O-methyl-L-lyxo-hexos-4-ulose | C-5 epimerization |

| OleP | 4-Ketoreductase | TDP-2,6-dideoxy-3-O-methyl-L-lyxo-hexos-4-ulose | TDP-L-oleandrose | C-4 reduction |

An in-depth examination of the conformational landscape of the chemical compound this compound is critical for understanding its stereochemical properties and interactions. The three-dimensional structure of monosaccharides like oleandropyranose is not static but exists as an equilibrium of various conformers. This analysis is pursued through both experimental techniques and computational modeling, which provide complementary insights into the molecule's preferred shapes in different states.

Occurrence and Biological Significance

Natural Products Containing the this compound Moiety

This deoxy sugar is a component of several classes of natural products, most notably cardiac glycosides and macrolide antibiotics. tandfonline.com

Table 4: Examples of Natural Products Containing L-Oleandrose

| Natural Product | Class | Source Organism |

| Oleandrin | Cardiac Glycoside | Nerium oleander (Oleander) wikipedia.orgnih.gov |

| Oleandomycin (B1677203) | Macrolide Antibiotic | Streptomyces antibioticus nih.gov |

| Avermectins | Macrolide Anthelmintic | Streptomyces avermitilis tandfonline.com |

| Lomaiviticin A | Dimeric Diazofluorene | Bacterial Metabolite researchgate.net |

| Amplexicoside B | nih.gov |

Role in the Biological Activity of Natural Products

The L-oleandrose moiety is often integral to the biological function of the natural products it is part of. nih.gov In cardiac glycosides like oleandrin, the sugar unit influences the compound's pharmacokinetic and pharmacodynamic properties, contributing to its interaction with the Na+/K+-ATPase enzyme. frontiersin.orgchula.ac.thontosight.ai The presence and specific structure of the sugar can affect the potency and therapeutic index of these drugs. chula.ac.th

In the case of antibiotics like oleandomycin and the anthelmintic avermectins, the oleandrose (B1235672) disaccharide chain is indispensable for their respective biological activities. tandfonline.comacs.org Altering or removing the sugar component often leads to a significant decrease or loss of activity, highlighting the critical role of this compound in molecular recognition and binding to the biological target. nih.gov

Advanced Research Directions and Future Perspectives on Beta L Oleandropyranose

The unique structural characteristics of beta-L-oleandropyranose, a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose, have positioned it as a carbohydrate moiety of significant interest in the development of complex natural products. As a key component of bioactive compounds such as the macrolide antibiotic oleandomycin (B1677203), the continued exploration of this compound holds considerable promise. nih.gov This section will delve into the advanced research directions and future perspectives surrounding this rare sugar, focusing on novel analytical techniques, biosynthetic pathway engineering, innovations in chemical synthesis, and the growing role of computational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.